molecular formula C28H28N2O2 B2400003 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide CAS No. 919712-21-3

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide

Cat. No. B2400003
CAS RN: 919712-21-3
M. Wt: 424.544
InChI Key: PSWYDAFRNZLVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide” is characterized by the presence of a 6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl group and a diphenylpropanamide group. The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide” can be inferred from its molecular structure. For example, its solubility, melting point, and boiling point can be predicted based on the properties of its constituent groups.

Scientific Research Applications

Anticancer Agent Synthesis and Evaluation

A study by Matiadis et al. (2013) focused on synthesizing and evaluating a series of coumarin and quinolinone-3-aminoamide derivatives for their potency in inhibiting cancer cell growth. One of the compounds, closely related to N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide, demonstrated notable characteristics in the context of anticancer applications. The structure of these compounds was confirmed through X-ray diffraction analysis, highlighting their potential as anticancer agents (Matiadis et al., 2013).

Novel Anticancer Agents with α-Aminophosphonate Derivatives

In a study by Fang et al. (2016), novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized using a one-pot three-component method. These compounds, including one that resembles N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide, showed moderate to high levels of antitumor activities against various cancer cell lines, indicating their potential as effective anticancer agents (Fang et al., 2016).

Potential Antitumor Agents and DNA-Intercalating Activity

A research conducted by Atwell et al. (1989) synthesized a series of phenyl-substituted derivatives of DNA-intercalating agents, including compounds similar to N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide. These compounds were evaluated for in vivo antitumor activity, indicating a strong correlation between their structure and biological activity in cancer treatment. The study highlights the significance of the phenyl ring's position for effective intercalative binding to DNA (Atwell et al., 1989).

Mechanism of Action

The mechanism of action of “N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide” is not specified in the search results. As a research compound, its mechanism of action would depend on the specific biological or chemical system in which it is used.

Safety and Hazards

The safety and hazards associated with “N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide” are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it, and it should be used in accordance with relevant regulations .

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O2/c1-19-15-24-17-23(28(32)30-26(24)16-20(19)2)13-14-29-27(31)18-25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,15-17,25H,13-14,18H2,1-2H3,(H,29,31)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWYDAFRNZLVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide

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